Segesterone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il est principalement utilisé sous sa forme acétate, l'acétate de ségestérone, commercialisé sous des marques telles que Nestorone, Elcometrine et Annovera . L'acétate de ségestérone est un progestatif puissant ayant une forte activité progestative et est couramment utilisé dans les contraceptifs hormonaux et le traitement de l'endométriose .

Méthodes De Préparation

L'acétate de ségestérone est synthétisé par une série de réactions chimiques à partir de la 19-norprogestérone. La production industrielle de l'acétate de ségestérone implique généralement l'utilisation d'implants sous-cutanés, d'anneaux vaginaux ou de timbres transdermiques en raison de son inactivité orale .

Analyse Des Réactions Chimiques

L'acétate de ségestérone subit diverses réactions chimiques, notamment :

Hydroxylation : Catalysée par des enzymes telles que CYP3A4.

Réduction : Impliquant la 5α-réductase.

Substitution : Introduction de groupes fonctionnels à des positions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants pour l'hydroxylation et les agents réducteurs pour les réactions de réduction. Les principaux produits formés à partir de ces réactions sont des dérivés hydroxylés et réduits de l'acétate de ségestérone .

Applications de la recherche scientifique

L'acétate de ségestérone a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les progestatifs stéroïdiens.

Biologie : Étudié pour ses effets sur les récepteurs de la progestérone et d'autres cibles moléculaires.

Médecine : Largement utilisé dans les contraceptifs hormonaux et le traitement de l'endométriose.

Mécanisme d'action

L'acétate de ségestérone exerce ses effets en se liant sélectivement aux récepteurs de la progestérone, où il agit comme un agoniste et un transactivateur . Cette liaison entraîne l'activation des gènes sensibles à la progestérone, ce qui entraîne des effets progestatifs tels que l'inhibition de l'ovulation et des modifications de l'endomètre . L'acétate de ségestérone ne se lie pas aux récepteurs des androgènes, ce qui minimise les effets secondaires androgènes .

Applications De Recherche Scientifique

Contraceptive Applications

1.1 Contraceptive Vaginal Rings

Segesterone acetate is primarily recognized for its role in contraceptive methods. It is a key component of the Annovera vaginal ring, which provides sustained release of the hormone over 13 cycles (one year). Clinical studies have demonstrated its efficacy, with a Pearl Index of 2.98 per 100 woman-years, indicating a high level of effectiveness in preventing pregnancy . The study also reported that participants experienced a return to menses or pregnancy within six months after discontinuation of the product .

1.2 Male Contraceptive Gel

Recent developments have introduced this compound acetate in male contraceptive formulations. A novel gel combining this compound acetate and testosterone has shown promise in suppressing sperm production more rapidly than previous methods. In a clinical trial, 86% of participants achieved effective sperm suppression within 15 weeks, significantly faster than traditional hormonal contraceptives for men . This rapid onset may enhance user acceptability and compliance.

Neuroregenerative Applications

2.1 Neurogenesis Stimulation

Research has indicated that this compound acetate may have neuroprotective properties, promoting neurogenesis—the process of generating new neurons—in adult brains. A study demonstrated that chronic exposure to this compound acetate, both alone and in combination with estradiol, significantly increased neural stem cell proliferation and survival in animal models . This suggests potential applications in treating neurodegenerative diseases and cognitive decline associated with aging.

Pharmacokinetics and Safety Profile

3.1 Pharmacokinetics

In terms of pharmacokinetics, this compound acetate exhibits a volume of distribution of approximately 19.6 L/kg and shows about 95% serum protein binding . Its absorption profile indicates peak plasma concentrations occur within two hours post-administration, with levels stabilizing after approximately four days.

3.2 Safety Studies

Long-term safety studies have shown that this compound acetate does not exhibit mutagenic or clastogenic properties. However, there were some concerns regarding increased incidence of adenocarcinoma in animal models at supratherapeutic doses . These findings underscore the need for continued monitoring in clinical applications.

Case Studies and Clinical Trials

| Study | Population | Findings | Efficacy Measure |

|---|---|---|---|

| Annovera Study | 2278 women aged 18-40 | Pearl Index: 2.98 (95% CI: 2.13–4.06) | 97.5% effective over 13 cycles |

| Male Contraceptive Gel Trial | 222 men | Sperm suppression median <8 weeks | Effective at <1 million sperm/mL |

| Neurogenesis Study | Mice (n=110) | Increased neural proliferation with this compound acetate | Enhanced neurogenesis observed |

Mécanisme D'action

This compound acetate exerts its effects by selectively binding to progesterone receptors, where it acts as an agonist and transactivator . This binding leads to the activation of progesterone-responsive genes, resulting in progestational effects such as inhibition of ovulation and changes in the endometrium . This compound acetate does not bind to androgen receptors, minimizing androgenic side effects .

Comparaison Avec Des Composés Similaires

L'acétate de ségestérone est unique parmi les progestatifs en raison de sa forte sélectivité pour les récepteurs de la progestérone et de l'absence d'effets androgènes, glucocorticoïdes ou anabolisants . Des composés similaires comprennent :

Progestérone : L'hormone naturelle ayant une activité progestative plus faible.

Acétate de médroxyprogestérone : Un progestatif synthétique ayant des profils de liaison aux récepteurs différents.

Lévonorgestrel : Un autre progestatif synthétique utilisé dans les contraceptifs, mais ayant des propriétés pharmacocinétiques différentes.

L'acétate de ségestérone se distingue par sa grande efficacité dans la prévention de l'ovulation et sa pertinence pour une utilisation dans les méthodes contraceptives à action prolongée .

Activité Biologique

Segesterone, also known as this compound acetate or Nestorone, is a synthetic progestin that exhibits significant biological activity primarily through its interaction with the progesterone receptor (PR). This article explores its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

This compound acts as a potent agonist of the progesterone receptor, demonstrating a binding affinity significantly higher than that of natural progesterone. Studies indicate that it can mediate progestational activity up to 100 times greater than progesterone itself . The compound selectively binds to the PR, facilitating various reproductive and metabolic processes:

- Ovulation Inhibition : By blocking the midcycle surge of luteinizing hormone (LH), this compound prevents ovulation and inhibits ovarian follicle development.

- Endometrial Regulation : When combined with ethinyl estradiol, it enhances antigonadotropic effects and stabilizes the endometrium, reducing irregular shedding .

Binding Affinity to Steroid Receptors

The binding affinities of this compound to various steroid receptors are summarized in Table 1:

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties that affect its absorption, distribution, metabolism, and excretion:

- Absorption : After vaginal administration via contraceptive rings, peak plasma concentrations are reached within 2 hours. Sustained release allows for effective systemic levels over extended periods .

- Volume of Distribution : Approximately 19.6 L/kg.

- Protein Binding : About 95%, with negligible binding to sex hormone-binding globulin (SHBG) .

- Metabolism : Rapidly metabolized in the liver; major metabolites include 5α-dihydro- and 17α-hydroxy-5α-dihydro metabolites which lack significant pharmacological activity .

- Half-life : The mean half-life is approximately 4.5 hours .

Clinical Efficacy

This compound has been evaluated extensively in clinical trials for its efficacy as a contraceptive agent. Notable findings from phase 3 studies include:

- Contraceptive Effectiveness : The Pearl Index was reported at 2.98 per 100 woman-years, indicating a cumulative probability of not becoming pregnant of 97.5% over 13 cycles .

- Safety Profile : Adverse reactions were primarily headaches (39%), nausea (25%), and vulvovaginal infections (15%). Serious events such as venous thromboembolism (VTE) were rare but noted in patients with pre-existing risk factors .

Case Studies

A comprehensive review of clinical trials involving this compound includes:

- Phase 3 Trials : These trials involved over 2,300 women and demonstrated an acceptable safety profile similar to other hormonal contraceptives. Participants reported common adverse events but had a low discontinuation rate due to side effects .

- Long-term Use Studies : A study assessing the long-term use of this compound acetate revealed consistent efficacy and safety over a one-year period, reinforcing its viability as a contraceptive method .

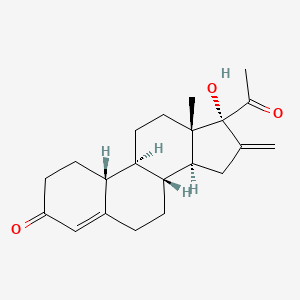

Propriétés

Numéro CAS |

7690-08-6 |

|---|---|

Formule moléculaire |

C21H28O3 |

Poids moléculaire |

328.4 g/mol |

Nom IUPAC |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-16-methylidene-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O3/c1-12-10-19-18-6-4-14-11-15(23)5-7-16(14)17(18)8-9-20(19,3)21(12,24)13(2)22/h11,16-19,24H,1,4-10H2,2-3H3/t16-,17+,18+,19-,20-,21-/m0/s1 |

Clé InChI |

SFLXYFZGKSGFKA-XUDSTZEESA-N |

SMILES |

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |

SMILES isomérique |

CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |

SMILES canonique |

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |

Key on ui other cas no. |

7690-08-6 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.